SLC26A4-IN-1 Exhibits 24-Fold Greater Pendrin Inhibition Potency Compared to Niflumic Acid
SLC26A4-IN-1 (compound 1a) demonstrates an IC50 of 4.1 μM for pendrin inhibition, representing a 24-fold improvement in potency compared to niflumic acid, a clinically used NSAID and previously described pendrin blocker [1]. Niflumic acid requires a concentration of approximately 100 μM to achieve less than 40% inhibition of pendrin activity, establishing a clear potency differential that limits its utility as a selective pharmacological tool [2].
| Evidence Dimension | Pendrin inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.1 μM |
| Comparator Or Baseline | Niflumic acid: 100 μM (estimated, achieves <40% inhibition) |
| Quantified Difference | 24-fold greater potency (4.1 μM vs ~100 μM) |
| Conditions | Target compound: HEK-293 cell-based fluorescence assay measuring I−/Cl− exchange; Comparator: functional pendrin inhibition assay |
Why This Matters
The 24-fold potency advantage of SLC26A4-IN-1 over niflumic acid enables experiments at more physiologically relevant concentrations while reducing off-target effects associated with high-dose NSAID exposure.
- [1] Master RJ, Karmakar J, Haggie PM, Anthony-Tan J, Chu T, Verkman AS, Anderson MO, Cil O. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics. Eur J Med Chem. 2024 Dec 3;283:117133. View Source
- [2] Cil O, Haggie PM, Verkman AS. Small Molecule Pendrin Inhibitors for Treatment of Inflammatory Airway Diseases and Diuretic Resistance. University of California Technology Transfer 29595; US Patent 10,702,506 (2020). View Source
